

Application Note: High-Yield Purification of Recombinant Amphipathic Peptide Hj0164

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Compound of Interest

Compound Name: Amphipathic peptide Hj0164

Cat. No.: B1578615

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Abstract & Strategic Overview

The peptide Hj0164 is a cationic, amphipathic antimicrobial peptide (AMP) identified in the venom of the scorpion *Hottentotta jayakari*. Like many scorpion-derived AMPs (e.g., Smp43, Hp1404), Hj0164 exhibits potent membrane-disrupting activity against Gram-negative bacteria and potential anticancer properties.

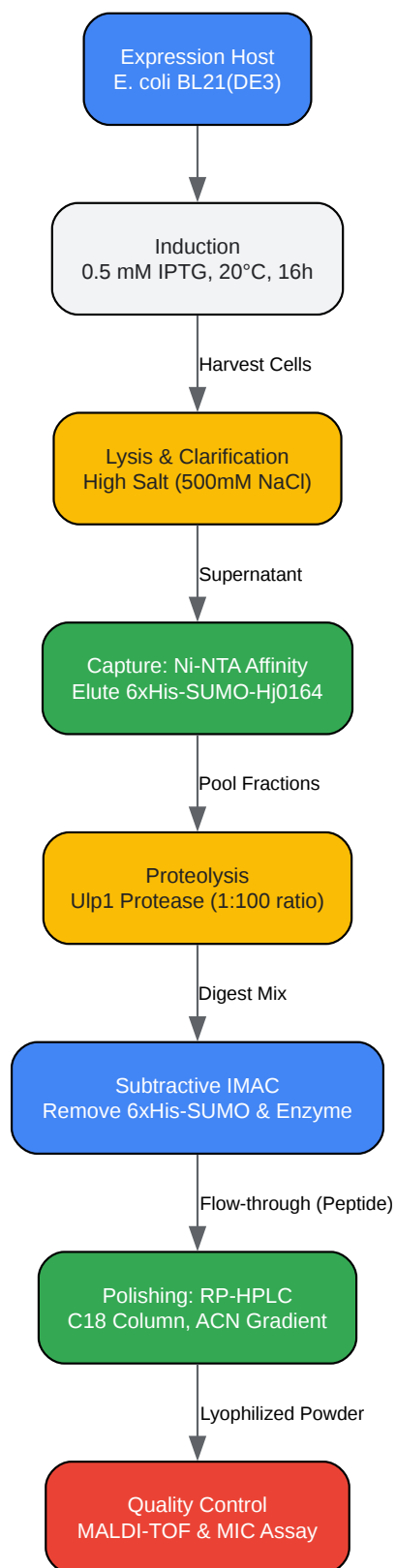
The Challenge: Direct expression of Hj0164 in *E. coli* is often fatal to the host due to its intrinsic membrane-lytic activity. Furthermore, its amphipathic nature (containing both hydrophobic and cationic faces) leads to rapid aggregation and sequestration into inclusion bodies.

The Solution: This protocol utilizes a 6xHis-SUMO fusion system. The SUMO (Small Ubiquitin-like Modifier) tag serves three critical functions:

- Chaperoning: It promotes correct folding and high solubility.^[1]
- Toxicity Masking: It sterically hinders the amphipathic helix of Hj0164 from inserting into the host bacterial membrane.

- Scarless Cleavage: The Ulp1 protease recognizes the tertiary structure of SUMO and cleaves exactly at the C-terminus, yielding native Hj0164 with no vector-derived amino acids—a critical requirement for maintaining biological activity.

Experimental Workflow (Visualization)



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Figure 1: Step-by-step workflow for the production of scarless Hj0164 using the SUMO fusion strategy.

Upstream Processing: Expression Protocol

Construct Design

- Vector: pET-28a (or equivalent pET-SUMO vector).
- Fusion: N-terminal 6xHis-SUMO-Hj0164.
- Host Strain: E. coli BL21(DE3). Note: pLysS strains may be used if basal expression is toxic, but SUMO usually negates this need.

Expression Methodology

- Inoculation: Inoculate 10 mL of LB broth (with 50 µg/mL Kanamycin) with a fresh colony. Grow overnight at 37°C.
- Scale-up: Transfer to 1 L TB (Terrific Broth) medium. TB is preferred over LB for higher cell density and plasmid stability.
- Growth: Incubate at 37°C until OD600 reaches 0.6–0.8.
- Induction (Critical): Cool culture to 20°C (on ice for 15 mins if necessary) before adding 0.2–0.5 mM IPTG.
 - Scientific Logic:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Low-temperature induction slows translation rates, reducing the formation of inclusion bodies and allowing the SUMO chaperone time to fold the amphipathic cargo correctly.
- Harvest: Incubate for 16–18 hours at 20°C. Centrifuge at 6,000 x g for 15 mins. Store pellets at -80°C.

Downstream Processing: Purification Protocol

Lysis and Clarification

Amphipathic peptides like Hj0164 are highly cationic (positively charged). They will bind non-specifically to bacterial DNA and cell debris (anionic) if salt concentration is low.

Buffer A (Lysis/Binding):

- 20 mM Tris-HCl, pH 8.0
- 500 mM NaCl (High salt is mandatory to disrupt electrostatic DNA-peptide interactions)
- 20 mM Imidazole
- 1 mM PMSF (Protease Inhibitor)
- 10% Glycerol (Stabilizes amphipathic structure)

Protocol:

- Resuspend cell pellet (5g) in 30 mL Buffer A.
- Lyse via sonication (60% amplitude, 5s on/5s off) on ice until lysate is clear.
- Centrifuge at 15,000 x g for 30 mins at 4°C. Collect supernatant.

Step 1: Ni-NTA Affinity Chromatography (IMAC)

- Equilibrate 5 mL Ni-NTA resin with 5 CV (Column Volumes) of Buffer A.
- Load supernatant at a slow flow rate (0.5 mL/min) to maximize binding kinetics.
- Wash 1: 10 CV of Buffer A.
- Wash 2 (Stringent): 10 CV of Buffer A + 1% Triton X-114 (Optional).
 - Expert Insight: If endotoxin removal is critical for downstream biological assays, a Triton wash helps dissociate LPS from the amphipathic peptide.
- Elution: 5 CV of Buffer B (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole).

Step 2: Enzymatic Cleavage (Ulp1) & Subtractive IMAC

Unlike Thrombin or TEV, Ulp1 is highly robust and works in a wide range of buffers.

- Dialysis/Buffer Exchange: Exchange the eluate into Cleavage Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). Imidazole must be removed.
- Digestion: Add Recombinant Ulp1 protease (with His-tag) at a ratio of 1:100 (w/w). Incubate at 30°C for 4 hours or 4°C overnight.
- Subtractive IMAC: Pass the digestion mixture back over a fresh Ni-NTA column.
 - Logic: The 6xHis-SUMO tag and the 6xHis-Ulp1 protease will bind to the resin. The cleaved, native Hj0164 peptide will flow through in the void volume.

Step 3: Polishing via RP-HPLC

This is the definitive step to remove truncated peptides and ensure the amphipathic nature is intact.

- Column: C18 Semi-preparative column (e.g., pore size 300Å, particle size 5 µm).
- Mobile Phase A: ddH₂O + 0.1% TFA (Trifluoroacetic acid).
- Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Protocol:

Time (min)	% Buffer B	Phase Description
0–5	5%	Equilibration
5–10	5%	Desalting/Loading
	20%	
10–40	20%	Elution Gradient (Slope: ~1.3% B/min)
	60%	
40–45	60%	Wash
	95%	
45–50	95%	Column Clean

- Observation: Hj0164 typically elutes between 35–45% ACN due to its hydrophobic face. Collect peaks based on A214 (peptide bond) and A280 (aromatic residues, if Trp/Tyr are present).

Quality Control & Validation

Mass Spectrometry (MALDI-TOF)

Confirm the exact mass. The SUMO cleavage leaves no extra residues.

- Expected Mass: Calculate based on Hj0164 sequence.
- Acceptance Criteria: Observed mass within ± 1 Da of theoretical mass.

Antimicrobial Activity Assay (MIC)

To verify the peptide folded into its active amphipathic helix, perform a Minimum Inhibitory Concentration (MIC) assay.

- Target: E. coli ATCC 25922.
- Method: Broth microdilution in Mueller-Hinton Broth.

- Control: Compare against synthetic HJ0164 or Melittin.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Inclusion Bodies	Expression too fast; hydrophobic aggregation.	Lower induction temp to 16°C; Increase Buffer A glycerol to 20%.
Peptide Sticks to Column	Ionic interaction with matrix.	Increase NaCl to 1M in lysis/wash buffers.
Precipitation after Cleavage	Released peptide is hydrophobic.	Add 10% ACN or 1M Urea to the Cleavage Buffer to maintain solubility.
Low Yield	Toxicity to host before induction.	Use BL21(DE3) pLysS cells to suppress basal expression.

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